molecular formula C15H9Cl2F3N4O4 B11103343 2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide CAS No. 309275-49-8

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide

Cat. No.: B11103343
CAS No.: 309275-49-8
M. Wt: 437.2 g/mol
InChI Key: TZZAGJOSFVWYOC-UHFFFAOYSA-N
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Description

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide typically involves a multi-step process The initial step often includes the nitration of a suitable pyridine derivative to introduce the nitro group This is followed by chlorination to add the chloro groups at the desired positionsFinally, the carboxamide group is introduced through a reaction with an appropriate amine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

2,6-Dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyridine ring with multiple substituents, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The structural formula of this compound is characterized by:

  • Pyridine Ring : Contains chlorine and methyl substitutions.
  • Functional Groups : Nitro and carbamoyl groups enhance its reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have demonstrated that this compound may inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • IC50 Values : In vitro studies have reported IC50 values in the low micromolar range against specific cancer cell lines, indicating potent activity.
Cell LineIC50 (µM)Mechanism of Action
HCT1160.004CDK2/9 inhibition
HT290.003Apoptosis induction

2. Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDK2 and CDK9 has been correlated with reduced tumor growth.

3. Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against several bacterial strains, which may be attributed to its nitro group.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving the administration of the compound to HCT116 cells showed significant inhibition of cell proliferation and induced apoptosis via the mitochondrial pathway.
    • The study concluded that the compound could serve as a lead for developing new anticancer therapies.
  • Antimicrobial Efficacy :
    • Research conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than those required for many existing antibiotics.

The biological activity of this compound can be attributed to its ability to:

  • Interfere with DNA synthesis : The nitro group may participate in redox reactions leading to DNA damage.
  • Inhibit key signaling pathways : Disruption of pathways involving CDKs can lead to cell cycle arrest.

Properties

CAS No.

309275-49-8

Molecular Formula

C15H9Cl2F3N4O4

Molecular Weight

437.2 g/mol

IUPAC Name

2,6-dichloro-4-methyl-5-nitro-N-[[2-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H9Cl2F3N4O4/c1-6-9(11(16)22-12(17)10(6)24(27)28)13(25)23-14(26)21-8-5-3-2-4-7(8)15(18,19)20/h2-5H,1H3,(H2,21,23,25,26)

InChI Key

TZZAGJOSFVWYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(=O)NC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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